Methoxyphenamine hydrochloride
Overview
Description
Methoxyphenamine hydrochloride is a β-adrenergic receptor agonist belonging to the amphetamine class. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is also known by its trade names ASMI, Euspirol, Orthoxine, Ortodrinex, and Proasma .
Mechanism of Action
Target of Action
Methoxyphenamine hydrochloride primarily targets the Beta-2 adrenergic receptor . This receptor is a part of the beta-adrenergic receptor family and plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
As a Beta-2 adrenergic receptor agonist , this compound interacts with its target by regulating the receptor’s activity .
Biochemical Pathways
It is known that the beta-2 adrenergic receptor, which this compound targets, plays a significant role in mediating the catecholamine-induced activation of adenylate cyclase .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
This compound is used as a bronchodilator . It is also known to act as an anti-inflammatory in rats .
Biochemical Analysis
Biochemical Properties
Methoxyphenamine hydrochloride interacts with the β-2 adrenergic receptor, acting as a regulator . This interaction plays a crucial role in biochemical reactions, particularly in the respiratory system where it is used as a bronchodilator .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a β-adrenergic receptor agonist . It influences cell function by interacting with these receptors, which are involved in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-2 adrenergic receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully documented. It is known that the compound has a significant impact on the β-2 adrenergic receptor over time .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, it is known that the compound has a significant impact on the respiratory system
Metabolic Pathways
Given its interaction with the β-2 adrenergic receptor, it is likely involved in pathways related to this receptor .
Subcellular Localization
Given its interaction with the β-2 adrenergic receptor, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Methoxyphenamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of o-methoxyphenyl acetone with monomethyl amine in an organic solvent to form o-methoxyphenyl oxime. This intermediate is then reduced using sodium borohydride or potassium borohydride to obtain this compound free alkali. Finally, a hydrochloric acid/ethanol solution is added to regulate the pH to 2-3, followed by separation and purification to yield this compound .
Industrial production methods often involve ultramicropulverization and dripping pill preparation processes to enhance the disintegration and dissolution speed, improve stability, reduce the dose of auxiliary materials, and lower production costs .
Chemical Reactions Analysis
Methoxyphenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or potassium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium borohydride, potassium borohydride, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methoxyphenamine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies involving β-adrenergic receptor agonists and their interactions.
Medicine: This compound is used as a bronchodilator to treat respiratory conditions such as asthma and COPD.
Comparison with Similar Compounds
Methoxyphenamine hydrochloride is similar to other β-adrenergic receptor agonists such as:
2-Methoxyamphetamine (OMA): Another β-adrenergic receptor agonist with similar bronchodilator properties.
3-Methoxy-N-methylamphetamine (MMMA): A compound with similar chemical structure and pharmacological effects.
4-Methoxy-N-methylamphetamine (PMMA): Another related compound with similar properties.
This compound is unique due to its specific chemical structure, which includes a methoxy group at the 2-position of the phenyl ring and a methyl group on the nitrogen atom. This structure contributes to its specific pharmacological effects and therapeutic applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSJNNQVSUVTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-30-1 (Parent) | |
Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301026187 | |
Record name | Methoxyphenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-10-3 | |
Record name | Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methoxyphenamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxyphenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyphenamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYPHENAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V8BVV7FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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